molecular formula C10H18O3S B14566603 Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester CAS No. 61464-29-7

Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester

Cat. No.: B14566603
CAS No.: 61464-29-7
M. Wt: 218.32 g/mol
InChI Key: DWEKRUNONVWHAC-UHFFFAOYSA-N
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Description

Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester is an organic compound with a complex structure that includes an acetic acid moiety, a thioether linkage, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures to drive the reaction to completion.

    Solvents: Commonly used solvents include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alcohols, amines, or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether linkage and ester group play crucial roles in its reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, tert-butyl ester
  • Acetic acid, chloro-, tert-butyl ester

Uniqueness

Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester is unique due to its thioether linkage, which imparts distinct chemical properties compared to other esters. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler esters.

Properties

CAS No.

61464-29-7

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

ethyl 2-(2-methyl-4-oxopentan-2-yl)sulfanylacetate

InChI

InChI=1S/C10H18O3S/c1-5-13-9(12)7-14-10(3,4)6-8(2)11/h5-7H2,1-4H3

InChI Key

DWEKRUNONVWHAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C)(C)CC(=O)C

Origin of Product

United States

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